1-Methyl-2-(tributylstannyl)-1H-indole
Overview
Description
1-Methyl-2-(tributylstannyl)-1H-indole is an organotin compound that features a stannyl group attached to an indole ring. This compound is of significant interest in organic synthesis due to its utility in various coupling reactions, particularly the Stille coupling reaction, which is widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-2-(tributylstannyl)-1H-indole can be synthesized through the stannylation of 1-methylindole. The reaction typically involves the use of tributyltin chloride and a base such as lithium diisopropylamide (LDA) under an inert atmosphere. The reaction proceeds as follows:
- 1-Methylindole is deprotonated using LDA to form the corresponding lithium salt.
- The lithium salt is then reacted with tributyltin chloride to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety and efficiency. This includes using larger reactors, optimizing reaction conditions, and implementing purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(tributylstannyl)-1H-indole primarily undergoes substitution reactions, particularly in the context of Stille coupling reactions. These reactions involve the transfer of the stannyl group to a halide or pseudohalide, resulting in the formation of a new carbon-carbon bond.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), halides or pseudohalides (e.g., aryl bromides, iodides).
Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-120°C) in solvents such as toluene or DMF.
Major Products
The major products formed from these reactions are typically biaryl compounds or other carbon-carbon coupled products, depending on the nature of the halide or pseudohalide used.
Scientific Research Applications
1-Methyl-2-(tributylstannyl)-1H-indole is used extensively in scientific research, particularly in the fields of organic chemistry and materials science. Some notable applications include:
Organic Synthesis: Used as a precursor in the synthesis of complex organic molecules through Stille coupling reactions.
Materials Science: Employed in the preparation of conjugated polymers and other materials with electronic properties.
Medicinal Chemistry: Utilized in the synthesis of biologically active compounds and potential pharmaceutical agents.
Mechanism of Action
The mechanism of action for 1-Methyl-2-(tributylstannyl)-1H-indole in Stille coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide or pseudohalide, forming a palladium complex.
Transmetalation: The stannyl group from this compound is transferred to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
1-Methyl-2-(tributylstannyl)-1H-indole can be compared with other stannylated indoles and pyrroles, such as:
1-Methyl-2-(tributylstannyl)pyrrole: Similar in structure but with a pyrrole ring instead of an indole ring.
2-(Tributylstannyl)-1-methylpyrrole: Another stannylated pyrrole with similar reactivity in coupling reactions.
The uniqueness of this compound lies in its indole ring, which imparts different electronic properties and reactivity compared to pyrrole-based compounds.
Properties
IUPAC Name |
tributyl-(1-methylindol-2-yl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N.3C4H9.Sn/c1-10-7-6-8-4-2-3-5-9(8)10;3*1-3-4-2;/h2-6H,1H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCNIBQIQQKJPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC2=CC=CC=C2N1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434750 | |
Record name | 1-Methyl-2-(tributylstannyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157427-46-8 | |
Record name | 1-Methyl-2-(tributylstannyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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